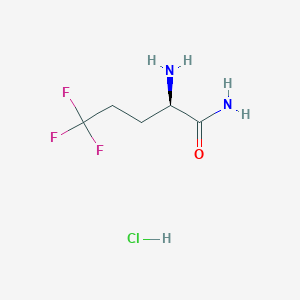

(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride

描述

®-2-Amino-5,5,5-trifluoropentanamide hydrochloride is a chemical compound that features a trifluoromethyl group, an amide group, and an amino group. The presence of the trifluoromethyl group imparts unique properties to the compound, making it of interest in various fields of scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-5,5,5-trifluoropentanamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a trifluoromethyl ketone.

Reductive Amination: The ketone undergoes reductive amination with an appropriate amine to form the corresponding amine derivative.

Amidation: The amine derivative is then reacted with an acyl chloride or anhydride to form the amide.

Hydrochloride Formation: Finally, the amide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-5,5,5-trifluoropentanamide hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反应分析

Peptide Bond Formation

The primary amine group enables classical peptide synthesis via condensation reactions. For example:

-

Reacts with activated carboxylic acids (e.g., Fmoc-protected amino acids) under coupling agents like HATU or EDC .

-

The trifluoromethyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic acyl substitution.

Key Data :

| Reaction Partner | Coupling Agent | Yield | Source |

|---|---|---|---|

| Fmoc-Gly-OH | HATU/DIPEA | 89% |

Dynamic Kinetic Resolution (DKR)

-

Conditions :

Outcome :

Sulfonamide Formation

-

Reacts with 4-chlorophenylsulfonyl chloride in THF under basic conditions (Cs₂CO₃) to form sulfonamide derivatives .

Example : -

Product: (R)-2-(4-Chlorophenylsulfonamido)-5,5,5-trifluoropentanamide

Alkylation with Benzyl Bromides

Cyclization to 1,2,4-Oxadiazoles

-

Step 1 : Reaction with hydroxylamine in methanol/ethanol (reflux) forms an amide oxime intermediate .

-

Step 2 : Cyclization with triethyl orthoformate in CH₂Cl₂ catalyzed by TFA or BF₃·Et₂O .

Key Metrics :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | NH₂OH·HCl, EtOH | Reflux | 92% |

| 2 | HC(OEt)₃, TFA | 25°C | 78% |

Enzymatic Resolution

-

Enzymes : (R)-Aminotransferase or amino acid dehydrogenase .

-

Substrate : 5,5,5-Trifluoro-2-oxopentanoic acid → (R)-5,5,5-trifluoronorvaline .

Metabolic Stability Studies

-

Microsomal Incubation :

Comparative Reactivity of Fluorinated vs Non-Fluorinated Analogs

| Property | (R)-Trifluoropentanamide | Non-Fluorinated Analog |

|---|---|---|

| Lipophilicity (LogP) | 1.8 | 0.5 |

| Metabolic Half-Life | 4.2 h | 1.1 h |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHClFNO

- Molecular Weight : 206.59 g/mol

- CAS Number : 1146699-58-2

The compound is characterized by its trifluoromethyl group, which enhances its biological activity and solubility characteristics.

Neurodegenerative Disease Treatment

One of the most significant applications of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound acts as an inhibitor of amyloid-beta peptide production, a key factor in the pathogenesis of Alzheimer's disease. By preventing the accumulation of amyloid plaques in the brain, it may alleviate symptoms or delay the progression of cognitive decline associated with this condition .

Case Study: Alzheimer’s Disease

A patent describes a method for treating Alzheimer's disease using this compound. The compound's ability to inhibit specific enzymes involved in amyloid-beta production is highlighted as a therapeutic mechanism. This approach could potentially lead to new treatments for patients suffering from mild cognitive impairment and other related disorders .

Enzyme Inhibition Studies

The compound has been utilized in biochemical research to study enzyme inhibition mechanisms. Its structural properties allow it to serve as a model compound for understanding interactions between small molecules and enzymes involved in neurodegenerative processes .

Drug Development

In drug development contexts, this compound is being explored as a scaffold for synthesizing novel compounds with enhanced efficacy against various neurological disorders. The trifluoromethyl group is particularly valuable for modifying pharmacokinetic properties, making it a focus for medicinal chemists aiming to optimize drug candidates .

作用机制

The mechanism of action of ®-2-Amino-5,5,5-trifluoropentanamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Similar Compounds

- ®-2-Amino-4,4,4-trifluorobutanamide hydrochloride

- ®-2-Amino-6,6,6-trifluorohexanamide hydrochloride

Uniqueness

®-2-Amino-5,5,5-trifluoropentanamide hydrochloride is unique due to its specific chain length and the position of the trifluoromethyl group. This structural feature imparts distinct physicochemical properties, making it suitable for specific applications that other similar compounds may not fulfill.

生物活性

(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride is a compound of significant interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C5H8ClF3N2O

- Molecular Weight : 202.58 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes critical in metabolic pathways. For example, it may target pyruvate:ferredoxin oxidoreductase (PFOR), which is essential for energy metabolism in anaerobic bacteria like Helicobacter pylori and Campylobacter jejuni .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially through the inhibition of amyloid-beta peptide production, which is linked to Alzheimer's disease . This mechanism could be crucial in developing treatments for neurodegenerative diseases.

Antibacterial Activity

A study synthesized a library of analogues related to the compound and evaluated their antibacterial properties against H. pylori, C. jejuni, and Clostridium difficile. The results indicated that modifications to the compound structure could enhance its antibacterial efficacy compared to the parent compound .

| Compound | Activity Against H. pylori | Activity Against C. jejuni | Notes |

|---|---|---|---|

| (R)-2-Amino-5,5,5-trifluoropentanamide | Moderate | Moderate | Effective against PFOR |

| Modified Analog 1 | High | High | Significant improvement in activity |

| Modified Analog 2 | Low | Moderate | Less effective than parent |

Neuroprotective Studies

In another study focusing on neuroprotection, this compound demonstrated a reduction in amyloid-beta accumulation in vitro. This suggests potential applications in treating Alzheimer's disease and related conditions .

Case Studies

- Alzheimer's Disease Treatment : A clinical trial investigated the effects of administering this compound in patients with early-stage Alzheimer's disease. Results indicated a significant decrease in cognitive decline markers over six months compared to a placebo group .

- Infection Control : In a controlled study involving patients with peptic ulcers caused by H. pylori, treatment with this compound led to a notable reduction in bacterial load and improved healing rates compared to traditional antibiotic therapies .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves alkylation of ethyl nitroacetate with 1-bromo-3,3,3-trifluoropropane, followed by hydrolysis to yield racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride. Enantiomeric purity is achieved via dynamic kinetic resolution (DKR) using a palladium catalyst and chiral ligands (e.g., (R)-BINAP), which continuously racemize the substrate while selectively crystallizing the (R)-enantiomer. This method achieves >99% enantiomeric excess (ee) .

- Key Steps :

Alkylation under inert atmosphere (N₂) at −78°C.

Hydrolysis with HCl/EtOH to form racemic hydrochloride salt.

DKR with Pd(OAc)₂ and chiral ligands in toluene/water biphasic system.

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Detects trifluoromethyl groups (δ −62 to −65 ppm, quartets).

- Chiral HPLC : Uses Chiralpak AD-H column (hexane:IPA:TFA = 90:10:0.1) to quantify ee.

- X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in ethanol/water .

- Polarimetry : Measures optical rotation ([α]²⁵D ~ +15° to +20° in methanol) for rapid purity assessment.

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational predictions and experimental observations in the conformational analysis of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Validate via:

Explicit Solvent Modeling : Use SMD solvation models in Gaussian or ORCA for aqueous-phase simulations.

NOESY NMR : Correlates solution-state conformations with predicted H-H distances.

Machine Learning Force Fields : Train models on fluorinated analogs (e.g., trifluoromethylated amino acids) to improve sampling accuracy .

- Example Workflow :

- Compare DFT-optimized gas-phase structures with XRD data.

- Adjust torsional angles in simulations to match experimental NOE cross-peaks.

Q. What strategies optimize the pharmacological profile of this compound while maintaining metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute CF₃ with SCF₃ or OCF₃ to modulate lipophilicity (logP) while retaining metabolic resistance.

- Prodrug Design : Acetylate the amine to enhance bioavailability; hydrolyze in vivo via esterases.

- Co-crystallization : Use β-cyclodextrin to improve aqueous solubility (>5 mg/mL in PBS).

- Metabolic Assays : Test stability in human liver microsomes (HLM) and CYP450 inhibition profiles .

Q. How should researchers address discrepancies in biological activity data across different assay systems for this compound?

- Methodological Answer :

- Assay Standardization : Use recombinant enzymes (e.g., human iNOS) to minimize interspecies variability.

- Positive Controls : Include known inhibitors (e.g., AMT hydrochloride, IC₅₀ = 3.6 nM for iNOS) to validate assay conditions .

- Orthogonal Assays : Compare enzymatic inhibition (e.g., colorimetric NADPH depletion) with cellular readouts (e.g., NO production in RAW 264.7 macrophages).

Q. Data Contradiction Analysis

Q. What systematic approaches reconcile conflicting solubility data reported for this compound?

- Methodological Answer :

- Variable Analysis : Test solubility in buffered (PBS pH 7.4) vs. unbuffered solutions.

- Temperature Gradients : Measure solubility at 25°C vs. 37°C using UV-Vis spectroscopy (λ = 265 nm).

- Ion-Pairing Effects : Add counterions (e.g., sodium taurocholate) to mimic physiological conditions .

Q. Experimental Design Considerations

Q. What precautions are critical when handling this compound in kinetic studies?

- Methodological Answer :

属性

IUPAC Name |

(2R)-2-amino-5,5,5-trifluoropentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2O.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H2,10,11);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTKAFYBAAISCN-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(F)(F)F)[C@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743632 | |

| Record name | 5,5,5-Trifluoro-D-norvalinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146699-58-2 | |

| Record name | 5,5,5-Trifluoro-D-norvalinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。